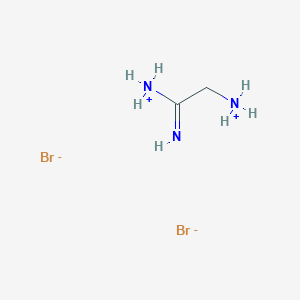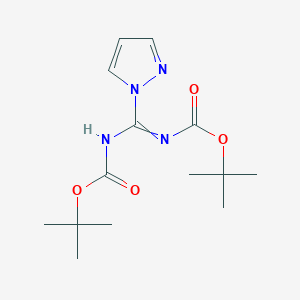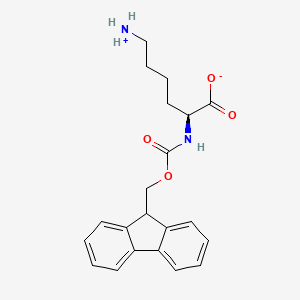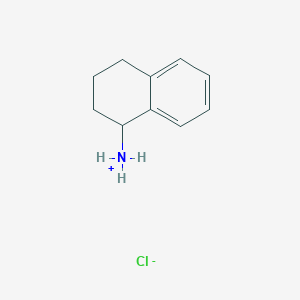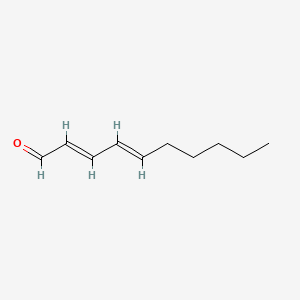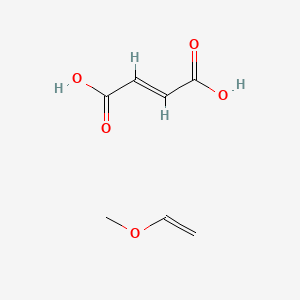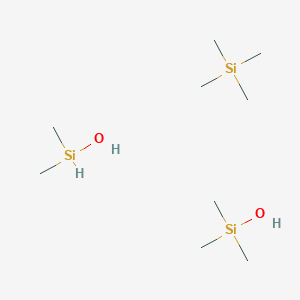
Poly(methylhydrosiloxane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(dimethyl)silane, hydroxy(trimethyl)silane, and tetramethylsilane are organosilicon compounds that play significant roles in various scientific and industrial applications. These compounds are characterized by the presence of silicon atoms bonded to organic groups and hydroxyl groups, which impart unique chemical properties.
Mécanisme D'action
Target of Action
Polymethylhydrosiloxane (PMHS), also known as Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane or MFCD00084478, is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a number of other reducible functional groups . The primary targets of PMHS are carbonyl compounds, secondary amines, and aldehydes .
Mode of Action
PMHS interacts with its targets through a process called reductive amination . In this process, PMHS acts as a reducing agent, transferring hydrides to the carbonyl compounds, secondary amines, and aldehydes . This results in the synthesis of tertiary and secondary amines .
Biochemical Pathways
The biochemical pathways affected by PMHS primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes . The downstream effects include the synthesis of tertiary and secondary amines .
Pharmacokinetics
Result of Action
The molecular and cellular effects of PMHS’s action primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes to form tertiary and secondary amines . This can lead to the manufacture of materials with better properties .
Action Environment
Analyse Biochimique
Biochemical Properties
PMHS plays a significant role in biochemical reactions, particularly as a reducing agent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, PMHS is known to catalyze chemoselective reductive amination of carbonyl compounds with aromatic amines, facilitated by stannous chloride . This interaction highlights the compound’s ability to participate in complex biochemical reactions, making it a valuable tool in synthetic chemistry.
Cellular Effects
PMHS influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that PMHS can affect the mechanical properties of cells, which in turn impacts cell migration, proliferation, and differentiation . The compound’s interaction with cellular components can lead to changes in cell function, demonstrating its potential in biomedical applications.
Molecular Mechanism
At the molecular level, PMHS exerts its effects through various binding interactions with biomolecules. It can act as a hydride donor in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols . Additionally, PMHS can influence enzyme activity, either by inhibition or activation, depending on the specific biochemical context. These molecular interactions underscore the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PMHS can change over time due to factors such as stability and degradation. PMHS is known for its air and moisture stability, which allows it to be stored for extended periods without loss of activity . Long-term studies are necessary to fully understand the temporal effects of PMHS on cellular function, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of PMHS vary with different dosages in animal models. At lower doses, PMHS can facilitate specific biochemical reactions without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity . Understanding the dosage-dependent effects of PMHS is crucial for its safe and effective application in biomedical research.
Metabolic Pathways
PMHS is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, PMHS can participate in hydrolysis reactions, leading to the formation of silanol groups . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, PMHS is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of PMHS, influencing its overall activity and function . Understanding the transport mechanisms of PMHS is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of PMHS is influenced by targeting signals and post-translational modifications. These factors direct PMHS to specific compartments or organelles within the cell, affecting its activity and function . By understanding the subcellular distribution of PMHS, researchers can better predict its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Hydroxy(dimethyl)silane: : This compound can be synthesized through the hydrolysis of dimethyldichlorosilane. The reaction involves the addition of water to dimethyldichlorosilane, resulting in the formation of hydroxy(dimethyl)silane and hydrochloric acid as a byproduct. [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiOH} + 2\text{HCl} ]
-
Hydroxy(trimethyl)silane: : This compound can be prepared by the hydrolysis of trimethylchlorosilane. The reaction conditions are similar to those used for hydroxy(dimethyl)silane, involving the addition of water to trimethylchlorosilane. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
-
Tetramethylsilane: : Tetramethylsilane is typically synthesized through the reaction of chlorotrimethylsilane with methylmagnesium chloride (Grignard reagent). This reaction results in the formation of tetramethylsilane and magnesium chloride as a byproduct. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{CH}_3\text{MgCl} \rightarrow \text{(CH}_3\text{)}_4\text{Si} + \text{MgCl}_2 ]
Industrial Production Methods
The industrial production of these compounds often involves large-scale hydrolysis and Grignard reactions under controlled conditions to ensure high yields and purity. The reactions are typically carried out in specialized reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Hydroxy(dimethyl)silane and hydroxy(trimethyl)silane can undergo oxidation reactions to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: These compounds can act as reducing agents in various chemical reactions. For example, they can reduce carbonyl compounds to alcohols.
Substitution: Hydroxy(dimethyl)silane and hydroxy(trimethyl)silane can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrosilanes, catalytic amounts of transition metals.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxy(dimethyl)silane, hydroxy(trimethyl)silane, and tetramethylsilane have diverse applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organosilicon compounds. They are also used as reducing agents and in hydrosilylation reactions.
Biology: In biological research, these compounds are used to modify surfaces and create biocompatible coatings for medical devices.
Medicine: Hydroxy(trimethyl)silane is used in the development of drug delivery systems and as a component in medical implants.
Industry: These compounds are used in the production of silicone-based materials, sealants, adhesives, and coatings. Tetramethylsilane is also used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilane: Similar to hydroxy(dimethyl)silane but lacks the hydroxyl group.
Trimethylsilane: Similar to hydroxy(trimethyl)silane but lacks the hydroxyl group.
Tetramethylsilane: A fully methylated silane without hydroxyl groups.
Uniqueness
Hydroxy(dimethyl)silane and hydroxy(trimethyl)silane are unique due to the presence of the hydroxyl group, which imparts additional reactivity and allows for the formation of silanols and siloxanes. Tetramethylsilane is unique in its use as an internal standard in NMR spectroscopy due to its chemical inertness and distinct chemical shift.
Propriétés
IUPAC Name |
hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYHEHDBPYRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H30O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
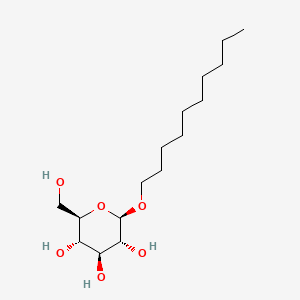
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)
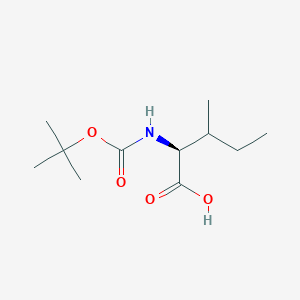
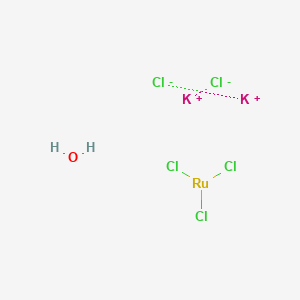
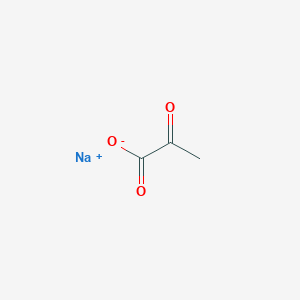
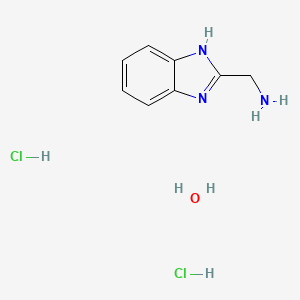
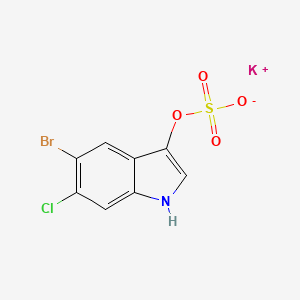
![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
